5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine-2'-CE phosphoramidite
CAS No.: 129451-77-0
Cat. No.: VC8371973
Molecular Formula: C45H61N4O9PSi
Molecular Weight: 861 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129451-77-0 |
---|---|
Molecular Formula | C45H61N4O9PSi |
Molecular Weight | 861 g/mol |
IUPAC Name | 3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 |
Standard InChI Key | UZVSHRLVIXPYEZ-ZMHKPELYSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional elements: (1) a uridine nucleoside core, (2) orthogonal protecting groups, and (3) a phosphoramidite moiety. The 5'-hydroxyl group is blocked by the acid-labile DMT group, which facilitates sequential deprotection during oligonucleotide chain elongation . Conversely, the 3'-hydroxyl is shielded by the base-stable TBDMS group, ensuring compatibility with alkaline conditions used in RNA synthesis . The 2'-position features a cyanoethyl-protected phosphoramidite, which reacts with the 5'-OH of the growing oligonucleotide chain to form phosphodiester linkages .
Table 1: Key Chemical Properties
Stereochemical Considerations
X-ray crystallography and NMR studies confirm the (2R,3R,4R,5R) configuration of the ribose ring, which is critical for maintaining the canonical C3'-endo puckering required for A-form RNA duplex stability . The phosphoramidite’s diisopropylamino group adopts a trigonal bipyramidal geometry during coupling, ensuring high stereochemical fidelity at the phosphorus center .
Synthetic Applications in Oligonucleotide Chemistry
Role in Solid-Phase Synthesis
As a building block for RNA and modified DNA, this phosphoramidite undergoes four-step cycles during automated synthesis:
-
Detritylation: Removal of the 5'-DMT group via dichloroacetic acid, exposing the 5'-OH for subsequent coupling .
-
Coupling: Activation by 5-ethylthio-1H-tetrazole (ETT) enables nucleophilic attack by the 5'-OH on the phosphoramidite, forming a phosphite triester .
-
Oxidation: Iodine/water converts the phosphite to a phosphate triester, stabilizing the linkage .
-
Capping: Acetic anhydride and 1-methylimidrazole acetylate unreacted 5'-OH groups to prevent deletion mutations .
The TBDMS group remains intact throughout these steps, requiring specialized deprotection conditions (e.g., triethylamine trihydrofluoride) post-synthesis .
Regioselectivity and Yield Optimization
Studies comparing silyl-protected phosphoramidites demonstrate that the TBDMS group achieves >98% 2'-O-regioselectivity during RNA synthesis, outperforming tert-butyldiphenylsilyl (TBDPS) analogs in coupling efficiency (99.5% vs. 97.8%) . This is attributed to TBDMS’s smaller steric profile, which minimizes steric hindrance during phosphoramidite activation .
Biological and Therapeutic Relevance
RNA Interference (RNAi) Applications
Incorporation of 5'-DMT-3'-TBDMS-uridine derivatives into small interfering RNAs (siRNAs) has been shown to enhance nuclease resistance without compromising gene-silencing activity. For example, siRNA duplexes containing 5-ethyluridine modifications—synthesized using analogous phosphoramidites—exhibited luciferase knockdown efficacy comparable to unmodified RNAs in SH-SY5Y neuroblastoma cells .
Comparative Analysis with Related Phosphoramidites
Inosine-Based Analogs
Compounds like 2'-O-TBDMS-5'-O-DMT-inosine-3'-CE phosphoramidite (MW: 885.1 g/mol) share similar protective strategies but replace uridine with inosine, enabling wobble base-pairing in antisense oligonucleotides. Such analogs require adjusted coupling times (180 s vs. 30 s for uridine) due to inosine’s reduced reactivity.
Challenges and Future Directions
Deprotection Side Reactions
Prolonged exposure to fluoride-based deprotecting agents can lead to phosphodiester backbone cleavage, necessitating optimized post-synthetic protocols . Emerging alternatives like oxime-activated silyl deprotection may mitigate this issue .
Expanding Modified Nucleoside Libraries
The success of 5'-DMT-3'-TBDMS-uridine phosphoramidite underscores the need for analogous reagents targeting epigenetic modifications (e.g., 5-methylcytosine, N6-methyladenosine). Such tools could advance epitranscriptomics research and therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume